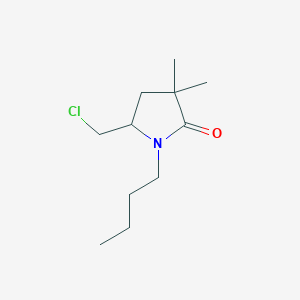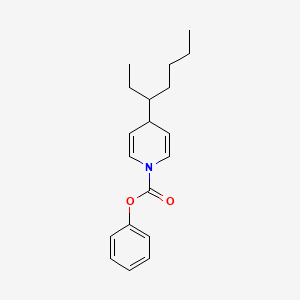
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a heptan-3-yl chain, and a pyridine ring with a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate typically involves the reaction of a pyridine derivative with a phenyl ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts such as palladium on carbon or other transition metal catalysts can be employed to accelerate the reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phenyl-4-(Heptan-3-yl)pyridin-1(4H)-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um die Carboxylatgruppe zu einem Alkohol zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, wobei halogenierte Derivate unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphortribromid gebildet werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Thionylchlorid oder Phosphortribromid in einem inerten Lösungsmittel wie Dichlormethan.
Hauptsächlich gebildete Produkte
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Alkohol-Derivate.
Substitution: Halogenierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
Phenyl-4-(Heptan-3-yl)pyridin-1(4H)-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Phenyl-4-(Heptan-3-yl)pyridin-1(4H)-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert. Die genauen beteiligten Pfade können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Phenyl-4-(Heptan-3-yl)pyridin-1(4H)-carboxylat kann mit anderen Pyridinderivaten verglichen werden, wie z. B.:
- Phenyl-4-(Hexan-3-yl)pyridin-1(4H)-carboxylat
- Phenyl-4-(Octan-3-yl)pyridin-1(4H)-carboxylat
- Phenyl-4-(Pentan-3-yl)pyridin-1(4H)-carboxylat
Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich jedoch in der Länge der Alkylkette. Die Besonderheit von Phenyl-4-(Heptan-3-yl)pyridin-1(4H)-carboxylat liegt in seiner spezifischen Kettenlänge, die seine chemischen und biologischen Eigenschaften beeinflussen kann.
Eigenschaften
CAS-Nummer |
651053-97-3 |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
phenyl 4-heptan-3-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-9-16(4-2)17-12-14-20(15-13-17)19(21)22-18-10-7-6-8-11-18/h6-8,10-17H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
RPJZGJBOOZWMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
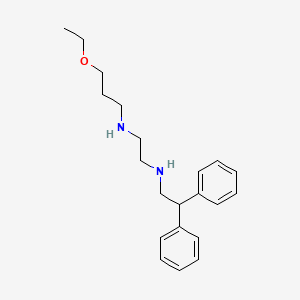
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)

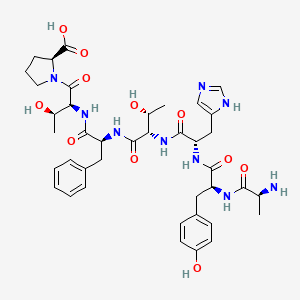



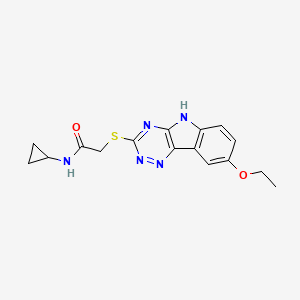
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)

![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
